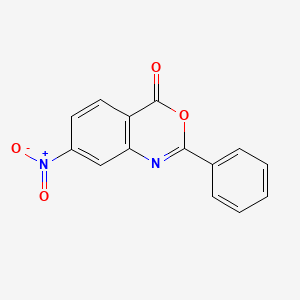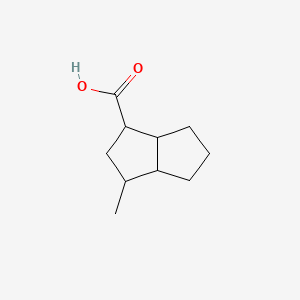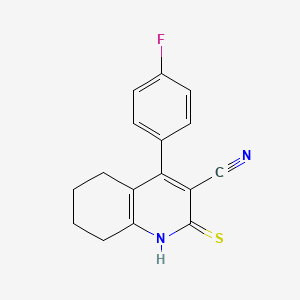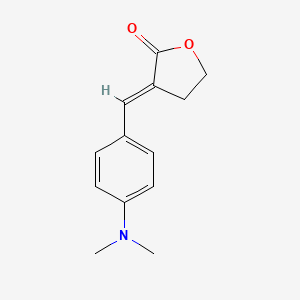![molecular formula C15H17NO6 B11999113 (2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid](/img/structure/B11999113.png)
(2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6S)-1-[(Benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a piperidine ring substituted with carboxylic acid groups and a benzyloxycarbonyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and benzyl chloroformate.
Formation of Piperidine Derivative: Piperidine is reacted with benzyl chloroformate under basic conditions to form the benzyloxycarbonyl-protected piperidine.
Carboxylation: The protected piperidine is then subjected to carboxylation reactions using carbon dioxide or other carboxylating agents to introduce the carboxylic acid groups at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-1-[(Benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl group or reduce carboxylic acids to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with varied functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibitors: Studied for its potential as an enzyme inhibitor in biochemical pathways.
Drug Development: Investigated for its role in the synthesis of pharmaceutical compounds.
Medicine
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Diagnostic Tools: Utilized in the synthesis of diagnostic agents for medical imaging.
Industry
Polymer Synthesis: Used in the production of polymers with specific properties.
Material Science: Application in the development of new materials with unique characteristics.
Mechanism of Action
The mechanism by which (2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting metabolic processes or signal transduction.
Comparison with Similar Compounds
Similar Compounds
(2R,6S)-2,6-Dicarboxypiperidine: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.
(2R,6S)-1-Benzyl-2,6-piperidinedicarboxylic Acid: Similar structure but with a benzyl group instead of a benzyloxycarbonyl group.
Uniqueness
Versatility: The presence of the benzyloxycarbonyl group enhances its utility in various chemical reactions.
Chirality: The specific stereochemistry (2R,6S) provides unique properties in asymmetric synthesis and chiral catalysis.
This detailed overview highlights the significance of (2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid in scientific research and industrial applications
Properties
Molecular Formula |
C15H17NO6 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
(2R,6S)-1-phenylmethoxycarbonylpiperidine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C15H17NO6/c17-13(18)11-7-4-8-12(14(19)20)16(11)15(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,17,18)(H,19,20)/t11-,12+ |
InChI Key |
YXDQKTBJURVLSM-TXEJJXNPSA-N |
Isomeric SMILES |
C1C[C@@H](N([C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999043.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999046.png)





![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide](/img/structure/B11999090.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999092.png)




